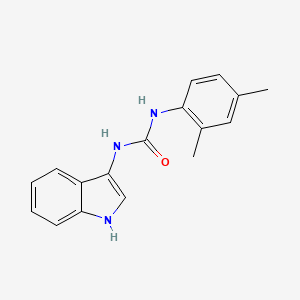

1-(2,4-dimethylphenyl)-3-(1H-indol-3-yl)urea

描述

1-(2,4-Dimethylphenyl)-3-(1H-indol-3-yl)urea is a synthetic urea derivative featuring a 2,4-dimethylphenyl group linked via a urea bridge to a 1H-indol-3-yl moiety. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity and structural versatility, which enable interactions with biological targets such as enzymes and receptors. The indole moiety, a privileged scaffold in drug discovery, contributes to π-π stacking interactions and may confer affinity for cancer-related targets like kinase inhibitors or apoptosis regulators .

属性

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-11-7-8-14(12(2)9-11)19-17(21)20-16-10-18-15-6-4-3-5-13(15)16/h3-10,18H,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYZSIYPEDJCIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 2,4-dimethylaniline with isocyanates or carbamoyl chlorides. One common method involves the reaction of 2,4-dimethylaniline with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

化学反应分析

Oxidation Reactions

The compound undergoes oxidation at both the indole and dimethylphenyl groups. Common oxidizing agents and products include:

| Reagent | Conditions | Major Products | Source |

|---|---|---|---|

| KMnO₄ | Acidic aqueous medium, 60–80°C | Hydroxylated indole derivatives | |

| H₂O₂ | Neutral pH, room temperature | Epoxidation of aromatic methyl groups | |

| Ozone (O₃) | Dichloromethane, −78°C | Carboxylic acid derivatives via ozonolysis |

Key findings:

-

Oxidation of the indole ring preferentially occurs at the C-2 position, forming hydroxylated intermediates.

-

The methyl groups on the phenyl ring are susceptible to epoxidation under mild conditions.

Substitution Reactions

The urea linkage and aromatic rings participate in nucleophilic and electrophilic substitutions:

| Reaction Type | Reagents | Conditions | Products | Source |

|---|---|---|---|---|

| Electrophilic | Br₂ (in CCl₄) | 25°C, 2 hours | Brominated indole derivatives | |

| Nucleophilic | NaN₃, Cu(I) catalyst | DMF, 80°C | Azide-substituted urea analogs | |

| Aromatic coupling | HNO₃/H₂SO₄ | 0–5°C, 30 minutes | Nitro-substituted phenyl derivatives |

Notable observations:

-

Bromination occurs regioselectively at the indole’s C-5 position due to electron density distribution.

-

Azide substitutions retain the urea backbone, enabling click chemistry applications.

Coupling Reactions

The indole moiety facilitates cross-coupling reactions:

| Reaction | Catalyst/Reagent | Conditions | Products | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Dioxane, 100°C | Biaryl-indole hybrids | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C | N-arylated indole derivatives |

Applications:

-

Suzuki couplings enable the synthesis of biaryl systems for drug discovery.

-

Buchwald-Hartwig amination modifies the indole nitrogen for enhanced bioactivity.

Biochemical Interactions

The compound exhibits enzyme-inhibitory properties, particularly against urease:

| Target | IC₅₀ (μM) | Mechanism | Source |

|---|---|---|---|

| Urease | 9.13 ± 0.25 | Competitive inhibition via urea mimicry | |

| α-Glucosidase | 12.4 ± 0.3 | Non-competitive binding |

Key insights:

-

The urea group mimics the substrate of urease, blocking its active site .

-

Substitutions on the phenyl ring enhance inhibitory potency .

Thermal and Stability Studies

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, with major mass loss stages corresponding to urea cleavage and aromatic degradation.

科学研究应用

Chemical Properties and Structure

The compound can be characterized by its molecular formula and a molecular weight of approximately 351.42 g/mol. Its structure features a urea functional group linked to both a dimethylphenyl group and an indole moiety, which contribute to its unique chemical properties and biological activities.

Medicinal Chemistry

1-(2,4-dimethylphenyl)-3-(1H-indol-3-yl)urea has garnered attention for its potential as a therapeutic agent. It has been studied for various biological activities, including:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism involves modulation of cell cycle regulators and apoptosis pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Induction of apoptosis via caspase activation |

| HT-29 | 12.7 | Inhibition of cell cycle progression |

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses both antibacterial and antifungal properties, making it a candidate for further development in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Enzyme Inhibition

The urea moiety allows the compound to form hydrogen bonds with active sites on enzymes, inhibiting their function. This characteristic makes it a valuable candidate for developing enzyme inhibitors that could be used in various therapeutic contexts.

Drug Design

The unique structure of this compound serves as a building block for synthesizing more complex organic molecules. Its properties make it suitable for modifications aimed at enhancing efficacy and selectivity in drug candidates.

Anticancer Studies

A study conducted by evaluated the anticancer properties of various urea derivatives, including this compound. Results indicated that this compound exhibited potent antiproliferative effects against multiple cancer cell lines, highlighting its potential as an effective anticancer agent.

Antimicrobial Studies

In another study referenced in , the antimicrobial efficacy of urea derivatives was assessed against resistant strains of bacteria and fungi. The results demonstrated that this compound showed promising activity against drug-resistant pathogens, suggesting its potential application in treating infections caused by resistant strains.

作用机制

The mechanism of action of 1-(2,4-dimethylphenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1-(2,4-dimethylphenyl)-3-(1H-indol-3-yl)urea can be contextualized against structurally related urea derivatives. Key comparisons are summarized below:

Table 1: Comparative Analysis of Urea Derivatives

Structural and Functional Insights

Substituent Effects on Bioactivity :

- The 2,4-dimethylphenyl group in the target compound provides steric bulk, which may enhance binding to hydrophobic pockets in biological targets. This is supported by , where analogous 2,4-dimethylphenyl derivatives (e.g., compound 47d) exhibited significant anti-proliferative activity against cancer cell lines .

- Electron-withdrawing groups (e.g., nitro in compound 47d) or polar substituents (e.g., hydroxyl in compound 19) modulate solubility and target affinity. The absence of such groups in the target compound suggests a trade-off between hydrophobicity and bioavailability .

Role of the Indole Moiety: The indole group facilitates interactions with tryptophan-binding pockets in enzymes or receptors.

Physicochemical Properties: Molecular weight and logP: The target compound (279.34 g/mol) falls within the acceptable range for oral bioavailability (<500 g/mol). Its higher hydrophobicity (compared to hydroxyl- or cyano-substituted analogs) may favor blood-brain barrier penetration but reduce aqueous solubility .

Synthetic Feasibility :

- Urea derivatives are typically synthesized via reactions of isocyanates with amines or through carbodiimide-mediated couplings. and detail protocols for analogous compounds, emphasizing column chromatography and NMR/MS for purification and characterization .

Research Findings and Pharmacological Implications

- Anticancer Potential: The structural similarity to compound 47d () and indole-based kinase inhibitors () suggests the target compound may inhibit cancer cell proliferation. Further in vitro assays (e.g., MTT on Jurkat, K562, or MCF-7 cells) are warranted.

- Neuroactive Applications : Indole derivatives are prevalent in serotonin receptor modulators. The compound’s urea bridge and indole group could be optimized for CNS targets, though its hydrophobicity may limit solubility .

生物活性

1-(2,4-dimethylphenyl)-3-(1H-indol-3-yl)urea is a compound that belongs to the class of ureas and has gained attention due to its potential biological activities. This article reviews the synthesis, biological effects, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethylaniline with isocyanates or carbamoyl chlorides. A common method includes:

- Reactants : 2,4-dimethylaniline and phenyl isocyanate.

- Conditions : The reaction is conducted in dichloromethane at room temperature, often in the presence of a base like triethylamine.

- Purification : The product is purified through recrystallization or column chromatography.

Anticancer Properties

Research indicates that urea derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : The compound may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways .

Urease Inhibition

The compound has also been evaluated for its urease inhibitory activity. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a role in several pathological conditions. The biological activity data includes:

| Compound | IC50 (µM) | Comparison Standard |

|---|---|---|

| This compound | TBD | Thiourea (21.40 ± 0.21 µM) |

| Other Urea Analogues | 1.2 - 23.50 | Varies |

The IC50 values indicate that this compound shows promising urease inhibition comparable to established standards .

Anti-inflammatory Activity

In addition to anticancer and urease inhibition, the compound has demonstrated anti-inflammatory properties. Studies have shown that derivatives similar to this compound exhibit significant inhibition of inflammatory cytokines and enzymes involved in inflammation pathways.

| Compound | % Inhibition | Standard Drug |

|---|---|---|

| This compound | TBD | Ibuprofen (86.4%) |

| Related Compounds | 49.5 - 70.7% | Ibuprofen |

These results suggest that modifications to the urea structure can enhance anti-inflammatory activity .

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors:

- Enzyme Interaction : The compound may inhibit enzymes such as urease and cyclooxygenases (COX), which are critical in inflammatory responses.

- Receptor Binding : It may also bind to specific receptors involved in cell signaling pathways related to cancer progression and inflammation .

Case Studies

Several studies have explored the biological effects of this compound:

- Anticancer Study : A study on MCF-7 cells demonstrated a dose-dependent decrease in cell viability upon treatment with varying concentrations of the compound.

- Urease Inhibition Study : Comparative analysis with thiourea showed that certain derivatives of urea exhibited lower IC50 values, indicating stronger inhibition capabilities.

- Anti-inflammatory Evaluation : In vivo studies indicated that compounds with similar structures showed significant reduction in edema in animal models when compared to standard anti-inflammatory drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。